molecular formula C46H89NO9S B13817277 di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate

di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate

Cat. No.: B13817277
M. Wt: 832.3 g/mol
InChI Key: OEPTXGWQXYSHGL-YIQDKWKASA-N
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Description

Di-(oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate is a cationic surfactant belonging to the esterquat family. Structurally, it consists of two oleylcarboxyethyl groups (unsaturated C18 chains) attached to a quaternary ammonium center, with a hydroxyethyl group and a methyl group completing the nitrogen’s substituents. The counterion is methylsulfate. This compound is valued for its biodegradability, mildness, and multifunctional properties, such as emulsification, conditioning, and antistatic effects. It is widely used in personal care (e.g., hair conditioners) and textile softening agents due to its ability to reduce static and improve fabric feel .

Properties

Molecular Formula

C46H89NO9S

Molecular Weight

832.3 g/mol

IUPAC Name

bis[(Z)-1-carboxyicos-11-en-2-yl]-(2-hydroxyethyl)-methylazanium;methyl sulfate

InChI

InChI=1S/C45H85NO5.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(40-44(48)49)46(3,38-39-47)43(41-45(50)51)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h18-21,42-43,47H,4-17,22-41H2,1-3H3,(H-,48,49,50,51);1H3,(H,2,3,4)/b20-18-,21-19-;

InChI Key

OEPTXGWQXYSHGL-YIQDKWKASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC([N+](C(CC(=O)O)CCCCCCCC/C=C\CCCCCCCC)(CCO)C)CC(=O)O.COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC(CC(=O)O)[N+](C)(CCO)C(CCCCCCCCC=CCCCCCCCC)CC(=O)O.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of Di-(Oleylcarboxyethyl)hydroxyethyl Methyl Ammonium Methylsulfate

Starting Materials and General Synthetic Route

The synthesis typically begins with oleic acid or oleyl derivatives, ethylene oxide, dimethylamine, and methyl sulfate. The process involves:

  • Formation of oleyl carboxyethyl hydroxyethyl intermediate via epoxidation or esterification of oleic acid with ethylene oxide.
  • Amination of the intermediate with dimethylamine to form di(oleylcarboxyethyl)hydroxyethyl dimethylamine.
  • Quaternization of the amine intermediate with methyl sulfate to yield the final quaternary ammonium salt, this compound.

Detailed Synthetic Steps

Epoxidation/Esterification

Oleic acid reacts with ethylene oxide under catalytic conditions to form oleyl carboxyethyl hydroxyethyl ester intermediates. Catalysts and solvents are chosen to optimize reaction efficiency and selectivity. This step introduces the carboxyethyl and hydroxyethyl groups essential for the final compound’s structure.

Amination

The intermediate ester is then reacted with dimethylamine under controlled temperature and pressure conditions to form the tertiary amine intermediate di(oleylcarboxyethyl)hydroxyethyl dimethylamine. This reaction is typically conducted in a solvent medium that supports amine solubility and reaction kinetics.

Quaternization

The tertiary amine intermediate undergoes quaternization by reaction with methyl sulfate. This step converts the tertiary amine into the quaternary ammonium salt, this compound. The reaction is carried out at moderate temperatures (around 50-80°C) and may require a solvent such as amyl cyanide to facilitate the process. The molar ratio of amine to methyl sulfate is usually maintained close to 1:1 to maximize yield.

Purification and Isolation

After quaternization, the product is isolated by filtration and washing to remove impurities. Further purification can be achieved by recrystallization or column chromatography to enhance purity and quality. The final product is typically a white or light yellow solid or liquid depending on purity and temperature, with melting points around 60-70°C and boiling points above 200°C.

Process Optimization and Industrial Considerations

  • The use of liquid quaternary ammonium compounds allows production at low temperatures in a one-stage process, improving storage stability and product transparency.
  • Non-aqueous solvents such as polyols (glycerol, ethylene glycol), cyclic carbonates (ethylene carbonate), and aliphatic alcohols (ethanol, propanol) are employed as hydrotropes to enhance solubility and reaction efficiency during microemulsion formulation.
  • Acidic catalysts like p-toluene sulfonic acid or boron trifluoride may be used to accelerate esterification or amination steps.

Data Tables and Research Outcomes

Representative Reaction Conditions and Yields

Step Reactants Conditions Solvent/ Catalyst Yield (%) Notes
Epoxidation/Esterification Oleic acid + Ethylene oxide 50-80°C, catalytic Acid catalysts (e.g., p-TsOH) 85-95 Formation of oleyl carboxyethyl hydroxyethyl ester intermediate
Amination Ester intermediate + Dimethylamine 50-100°C, pressure controlled Solvent medium (e.g., amyl cyanide) 90-95 Formation of tertiary amine intermediate
Quaternization Tertiary amine + Methyl sulfate 50-80°C, 1:1 molar ratio Amyl cyanide or similar solvent 90-100 Formation of quaternary ammonium salt

Physical Properties of Final Product

Property Value Description
Appearance White or light yellow solid/liquid Depends on purity and temperature
Melting Point 60-70 °C Typical for purified product
Boiling Point >200 °C Thermal stability under normal conditions
Density (20°C) ~1.0 g/cm³ Consistent with quaternary ammonium salts
Solubility Water, ethanol, acetone Compatible with many solvents

Performance Outcomes

  • The quaternary ammonium compound exhibits excellent foam richness, low degreasing power, and low skin irritation, making it suitable for fabric softeners and personal care products.
  • Microemulsions containing this compound show improved storage stability, transparency, and thickening properties when formulated with appropriate solvents and surfactants.

Chemical Reactions Analysis

Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate can undergo various chemical reactions:

Scientific Research Applications

Key Applications

  • Cosmetic Industry
    • Emulsifier : Used in creams and lotions to stabilize oil-water mixtures, enhancing texture and consistency.
    • Conditioner : Acts as a conditioning agent in hair care products, improving manageability and shine.
    • Antimicrobial Agent : Exhibits antimicrobial properties, making it suitable for personal care formulations that require preservation against microbial growth.
  • Textile Industry
    • Fabric Softener : Utilized in fabric softeners to impart softness and reduce static cling in textiles. Its effectiveness is enhanced when used in microemulsion formulations, which improve performance and stability .
    • Anti-static Agent : Helps reduce static electricity in synthetic fibers, improving the comfort of clothing.
  • Agricultural Applications
    • Plant Growth Regulator : Functions as a surfactant in agricultural formulations, enhancing the efficacy of pesticides and herbicides by improving their spread and adherence to plant surfaces.
    • Insecticide : Demonstrates potential as an insecticide due to its surfactant properties, which can disrupt the protective barriers of pests .
  • Industrial Cleaning
    • Cleaning Agent : Effective in industrial cleaning products for surfaces and equipment due to its emulsifying and wetting properties.
    • Disinfectant : Used in formulations designed for disinfecting medical equipment and pharmaceutical applications.

Case Study 1: Cosmetic Formulation

Mechanism of Action

The mechanism of action of di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is primarily due to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Structural Features Key Properties Applications References
Di-(oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate Two unsaturated oleyl (C18) chains, hydroxyethyl group, methylsulfate counterion. High biodegradability, excellent conditioning, low skin irritation. Hair care, textiles, industrial emulsifiers.
Di-(palmiticcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate (TEP) Saturated palmitic (C16) chains instead of oleyl. Rich foam, low degreasing, plant-based alternative to traditional quats. Hair care (shampoos), fabric softeners, antimicrobial agents.
Di-(tallowcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate Mixed fatty acids (C16–C18, saturated/unsaturated) from tallow. Balanced softening, cost-effective for industrial use. Textile softening, detergents, agricultural formulations.
Di-(fatty acid ethyl ester)hydroxyethyl methyl ammonium methylsulfate Ethyl ester groups attached to fatty acids (variable chain lengths). Enhanced solubility in organic media, moderate foaming. Industrial cleaners, oil-based formulations.
Tris-(2-hydroxyethyl)methylammonium methylsulfate Three hydroxyethyl groups, no fatty acid chains. Hydrophilic ionic liquid, low toxicity. Solvent for extraction processes, pharmaceutical applications.

Performance Metrics

  • Biodegradability : Oleyl-based esterquats degrade faster than saturated analogs (e.g., palmitic) due to unsaturated bonds .
  • Conditioning Efficiency : Oleyl’s fluidity enhances hair softness compared to stiffer saturated chains in TEP .
  • Solubility: Ethyl ester variants exhibit better solubility in non-polar media, making them suitable for industrial cleaners .
  • Safety: Methylsulfate counterion in quaternized forms is less hazardous than free dimethyl sulfate (a known carcinogen) .

Key Research Findings

  • Biodegradability: Oleyl-based esterquats achieved >80% degradation in 28 days (OECD 301F), outperforming non-ester quats like stearalkonium chloride .
  • Hair Conditioning : In vitro studies showed oleyl variants reduced combing force by 40% compared to palmitic analogs, attributed to better lipid integration .
  • Textile Softening : Tallow-based esterquats demonstrated superior softening efficacy on cotton (12% improvement over dialkyldimethyl ammonium chlorides) .

Biological Activity

Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate is a quaternary ammonium compound notable for its surfactant properties and potential biological activities. This compound has garnered attention in various fields, including cosmetics, pharmaceuticals, and agriculture, due to its emulsifying, conditioning, and antimicrobial properties.

  • Molecular Formula : Not explicitly provided in the sources.
  • CAS Number : 91995-81-2
  • Appearance : Typically presented as a clear to slightly yellow liquid.
  • Solubility : Soluble in water and various organic solvents.
  • pH Range : Generally between 2 and 4.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties :
    • Exhibits significant antimicrobial activity against a range of bacteria and fungi. This makes it suitable for use in personal care products as a preservative and in medical applications as a disinfectant.
  • Conditioning Agent :
    • Commonly used in hair care formulations due to its ability to improve hair texture and manageability. It enhances the moisturizing effect on skin and hair, providing shine and softness.
  • Emulsifying Agent :
    • Functions effectively as an emulsifier in cosmetic formulations, helping to stabilize mixtures of oil and water.
  • Plant Growth Regulation :
    • Preliminary studies suggest potential use as a plant growth regulator, enhancing crop yield and quality by improving nutrient uptake.

Toxicological Data

While the compound shows promising applications, safety assessments are crucial:

  • Respiratory Effects : Some studies indicate that exposure may lead to respiratory issues.
  • Developmental Toxicity : Limited data suggests potential developmental effects which require further investigation.
  • Aquatic Toxicity : Exhibits moderate toxicity to aquatic life, necessitating careful environmental considerations during application.

Case Studies

  • Cosmetic Applications :
    • A study on its use in shampoos demonstrated improved foaming properties and reduced irritation compared to traditional surfactants.
  • Agricultural Use :
    • Research indicated that when used as a foliar spray, it enhanced the growth rate of certain crops while reducing the need for chemical fertilizers.

Comparative Analysis

PropertyThis compoundOther Quaternary Ammonium Compounds
Antimicrobial ActivityHighVaries
Skin Irritation PotentialLowModerate to High
Environmental ImpactModerateVaries
Application VersatilityHigh (cosmetics, agriculture)Varies

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying ester content and purity in di-(oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate?

  • Methodological Answer : The QB/T 4308-2012 standard outlines protocols for assessing ester content via hydrolysis followed by titration or chromatography. For purity, infrared spectroscopy (IR) can identify ester carbonyl peaks (~1740 cm⁻¹), while nuclear magnetic resonance (NMR) confirms quaternary ammonium structure and substitution patterns . High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is recommended for quantifying residual dimethyl sulfate, a toxic byproduct .

Q. How can researchers optimize the synthesis of this compound to minimize hazardous intermediates?

  • Methodological Answer : Replace dimethyl sulfate (a Class 2A carcinogen ) with safer methylating agents like dimethyl carbonate. Reaction parameters (e.g., temperature, solvent polarity) should be optimized using design of experiments (DoE) to maximize quaternization efficiency. Monitor reaction progress via thin-layer chromatography (TLC) or inline Fourier-transform infrared spectroscopy (FTIR) to track esterification and quaternization steps .

Q. What quality control parameters are critical for ensuring batch consistency in cationic surfactant research?

  • Methodological Answer : Key parameters include:

  • Active matter content : Titration with sodium lauryl sulfate (Hyamine 1622 method) .
  • pH stability : Adjust to 3–5 using citric acid or sodium hydroxide to prevent hydrolysis .
  • Free amine content : Potentiometric titration to ensure <3% unreacted amines .

Advanced Research Questions

Q. How can chemometric tools resolve data contradictions in substitution pattern analysis for complex quaternary ammonium esters?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to LC-MS datasets of hydrolyzed monomers. For example, hydroxyethyl and methyl substituents generate distinct mass fragments (e.g., m/z 45 for hydroxyethyl, m/z 31 for methyl). Machine learning algorithms can deconvolute overlapping peaks caused by isomers, improving accuracy in quantifying substitution degrees .

Q. What experimental strategies validate the structure-function relationship between oleyl chain length and surfactant efficacy?

  • Methodological Answer :

  • Synthesis : Prepare homologs with varying alkyl chain lengths (C16–C18) using controlled fatty acid feedstocks .
  • Performance testing : Measure critical micelle concentration (CMC) via surface tension assays and evaluate softening efficiency on cotton fibers using Kawabata evaluation system (KES-FB) .
  • Molecular dynamics (MD) simulations : Model surfactant-lipid bilayer interactions to predict adsorption behavior .

Q. How do environmental factors (e.g., pH, ionic strength) influence the hydrolytic stability of this compound?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (pH 2–9, 25–60°C). Quantify degradation products (e.g., free fatty acids, methyl sulfate) using ion chromatography. Kinetic modeling (Arrhenius equation) predicts shelf-life, while FTIR identifies ester bond cleavage .

Contradiction Resolution in Literature

Q. How to reconcile discrepancies in reported toxicity profiles of quaternary ammonium surfactants?

  • Methodological Answer : Differences arise from impurity profiles (e.g., residual dimethyl sulfate ) or test models (in vitro vs. in vivo). Standardize toxicity assays using OECD guidelines (e.g., Test No. 202 for aquatic toxicity) with purified batches. Cross-reference data with structurally similar compounds (e.g., dipalmitoylethyl derivatives ) to isolate structure-toxicity relationships .

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